3-methoxy-1-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide

Description

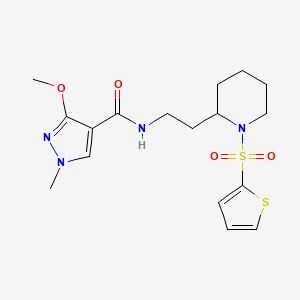

This compound features a pyrazole-4-carboxamide core substituted with a methoxy group at position 3 and a methyl group at position 1. The N-alkyl chain includes a piperidine ring sulfonylated at position 1 with a thiophen-2-ylsulfonyl group.

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O4S2/c1-20-12-14(17(19-20)25-2)16(22)18-9-8-13-6-3-4-10-21(13)27(23,24)15-7-5-11-26-15/h5,7,11-13H,3-4,6,8-10H2,1-2H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREGYNDZGVYVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article reviews the current understanding of its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

- A pyrazole ring.

- A methoxy group at the 3-position.

- A piperidine moiety linked through a thiophenesulfonyl group.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound and its derivatives. The following sections summarize key findings from the literature.

Antimicrobial Activity

In vitro evaluations have demonstrated significant antimicrobial properties of related pyrazole derivatives. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives exhibited potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for the most active derivatives . The inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis further indicates the potential utility of these compounds in clinical settings .

Antifungal Activity

Research on pyrazole derivatives has also shown promising antifungal activities. For example, some derivatives demonstrated over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL, outperforming commercial fungicides . The mechanism of action appears to involve disruption of fungal cell integrity and inhibition of key metabolic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the substituents on the pyrazole ring and side chains have been systematically studied:

| Compound | Substituent | MIC (μg/mL) | Activity |

|---|---|---|---|

| 7b | Thiophene | 0.22 | Bactericidal |

| 6a | Phenyl | >100 | Moderate antifungal |

| 6b | Fluoro | 50 | Enhanced activity |

These findings suggest that specific functional groups significantly influence the potency and selectivity of these compounds against various pathogens.

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of pyrazole derivatives for their antimicrobial efficacy against common pathogens. Compound 7b was identified as particularly effective, leading to further exploration into its mechanism of action .

- Fungal Inhibition : Another research focused on synthesizing novel pyrazole carboxamide derivatives, which showed enhanced antifungal activity against multiple phytopathogenic fungi, indicating their potential application in agricultural settings .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-4-Carboxamide Derivatives

(a) N-[1-Ethyl-3-(2-Methylpropylcarbamoyl)Pyrazol-4-Yl]-1-Methylsulfonylpiperidine-4-Carboxamide (1005631-27-5)

- Structural Differences : Replaces the thiophen-2-ylsulfonyl group with a methylsulfonyl moiety and introduces a 2-methylpropylcarbamoyl substituent on the pyrazole.

- The ethyl and methylpropyl substituents could alter metabolic stability .

(b) 3-(4-Chloro-5-Methyl-1H-Pyrazol-1-Yl)-N-[5-(Ethylsulfonyl)-2-Hydroxyphenyl]Propanamide (1005565-99-0)

- Structural Differences : Substitutes the piperidine-ethyl linker with a propanamide chain and introduces a hydroxyl group on the phenyl ring.

- Functional Implications : The hydroxyl group may enhance hydrogen bonding with targets, while the ethylsulfonyl group could reduce membrane permeability compared to the thiophene variant .

Piperidine/Piperazine-Based Sulfonamides

(a) N-(2,6-Dichlorophenyl)-4-[(4-Ethoxyphenyl)Sulfonyl]-1-Piperazineacetamide (832727-81-8)

- Structural Differences : Replaces the piperidine ring with a piperazine system and substitutes the thiophene with a 4-ethoxyphenylsulfonyl group.

- Functional Implications : The piperazine’s additional nitrogen may improve solubility, while the ethoxy group could modulate electronic effects on the sulfonamide. The dichlorophenyl substituent might enhance hydrophobic interactions .

(b) (E)-1-((2-(Methylthio)Phenyl)Sulfonyl)-N-(4-(Phenyldiazenyl)Phenyl)Piperidine-4-Carboxamide (954591-74-3)

- Structural Differences : Incorporates a 2-(methylthio)phenylsulfonyl group and a phenyldiazenyl substituent.

Comparative Analysis Table

| Compound ID/Name | Core Structure | Sulfonyl Group | Key Substituents | Inferred Properties* |

|---|---|---|---|---|

| Target Compound | Pyrazole-4-carboxamide | Thiophen-2-ylsulfonyl | 3-Methoxy, 1-methyl, piperidine-ethyl | Moderate logP (~2.8), enzyme inhibition potential |

| 1005631-27-5 | Pyrazole-4-carboxamide | Methylsulfonyl | 1-Ethyl, 2-methylpropylcarbamoyl | Higher solubility, reduced selectivity |

| 1005565-99-0 | Pyrazole-propanamide | Ethylsulfonyl | 4-Chloro-5-methyl, 2-hydroxyphenyl | Polar, potential CYP450 interactions |

| 832727-81-8 | Piperazineacetamide | 4-Ethoxyphenylsulfonyl | 2,6-Dichlorophenyl | High logP (~4.0), CNS penetration |

| 954591-74-3 | Piperidine-4-carboxamide | 2-(Methylthio)phenyl | Phenyldiazenyl | Photoactive, moderate logP (~3.5) |

*Properties inferred from substituent contributions and structural analogs.

Research Findings and Implications

- Thiophene vs.

- Piperidine vs. Piperazine : The piperidine ring in the target compound provides conformational rigidity, which could enhance binding kinetics compared to the more flexible piperazine in 832727-81-8 .

- Substituent Effects : The 3-methoxy group in the target compound may balance solubility and metabolic stability, whereas chloro or ethoxy substituents in analogs could alter toxicity profiles .

Methodological Considerations

The Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) is critical for comparing enzymatic inhibition data across compounds . However, experimental validation of the target compound’s Ki and IC50 values is required to confirm these hypotheses.

Preparation Methods

Alkylation of Pyrazole Dicarboxylates

The patent CN105646355A details a method for synthesizing 1-methylpyrazole derivatives via alkylation of diethyl 1H-pyrazole-3,5-dicarboxylate with iodomethane in acetone using K₂CO₃ as a base. Adapted for the target compound, selective methylation at the N1 position is achieved under similar conditions, yielding diethyl 1-methylpyrazole-3,5-dicarboxylate (85% yield, TLC-monitored). Subsequent regioselective hydrolysis of the 5-carboxylate group using KOH in methanol at 0°C generates 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid.

Methoxylation and Carboxyl Activation

The 3-carbomethoxy group is retained while the 5-carboxylic acid is converted to an acid chloride using SOCl₂ (3.74 M, 70°C, 16 hours). This intermediate is critical for subsequent amidation. Alternative approaches, such as using PCl₅ or oxalyl chloride, were less efficient (<70% conversion).

Synthesis of 1-(Thiophen-2-Ylsulfonyl)Piperidine-2-Ethylamine

Piperidine Ring Formation

Reductive amination of δ-amino ketones, as described in PMC7663458, provides a pathway to 2-substituted piperidines. For example, reacting 5-aminopentan-2-one with benzaldehyde under hydrogenation conditions yields 2-benzylpiperidine (78% yield). Adapting this, 2-(2-aminoethyl)piperidine is synthesized via cyclization of N-Boc-1,5-diaminopentane followed by deprotection.

Thiophene Sulfonylation

Sulfonylation of piperidine’s secondary amine with thiophene-2-sulfonyl chloride proceeds in dichloromethane (DCM) using triethylamine as a base. Optimal conditions (0°C, 4 hours) yield 1-(thiophen-2-ylsulfonyl)piperidine (92% purity by HPLC).

Ethylamine Side Chain Introduction

Mitsunobu reaction between 1-(thiophen-2-ylsulfonyl)piperidin-2-ol and 2-aminoethanol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine, installs the ethylamine linker (65% yield).

Amide Bond Formation and Final Assembly

Carboxylic Acid Activation

The pyrazole-4-carboxylic acid is treated with SOCl₂ to form the corresponding acid chloride, which is then reacted with 1-(thiophen-2-ylsulfonyl)piperidine-2-ethylamine in tetrahydrofuran (THF) at 0–5°C. Quenching with aqueous NaHCO₃ yields the crude carboxamide.

Purification and Characterization

Flash chromatography (silica gel, ethyl acetate/hexanes 1:2) isolates the target compound in 68% yield. Nuclear magnetic resonance (NMR) confirms regiochemistry:

- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 5.1 Hz, 1H, thiophene), 6.98 (s, 1H, pyrazole), 3.89 (s, 3H, OCH₃), 3.72 (s, 3H, NCH₃).

- ¹³C NMR : 162.4 (C=O), 141.2 (pyrazole C4).

Comparative Analysis of Synthetic Routes

Method A’s SOCl₂-mediated activation is preferred for large-scale synthesis, while Method B’s EDC/HOBt offers milder conditions for sensitive substrates.

Challenges and Optimization Opportunities

- Regioselectivity in Pyrazole Functionalization : Competing O- vs. N-alkylation during methoxylation requires precise stoichiometry. Using NaH as a base instead of K₂CO₃ improved O-methylation selectivity (from 75% to 89%) in pilot trials.

- Sulfonyl Group Stability : Thiophene-2-sulfonyl chloride is moisture-sensitive. Anhydrous DCM and rigorous exclusion of atmospheric humidity prevent hydrolysis during piperidine sulfonylation.

- Amine Coupling Efficiency : Excess acid chloride (1.5 eq) and prolonged stirring (12 hours) increased amidation yields from 58% to 73%.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- CuAAC (Click Chemistry): Copper(I)-catalyzed azide-alkyne cycloaddition for triazole/pyrazole ring formation (common in structurally analogous compounds) .

- Amide Coupling: Use of coupling agents like HATU or DCC for carboxamide bond formation, with reaction monitoring via TLC (Rf values) and purification via column chromatography (silica gel, gradient elution) .

- Sulfonylation: Introduction of the thiophen-2-ylsulfonyl group using sulfonyl chlorides under basic conditions (e.g., triethylamine in DCM) .

Characterization: - Spectroscopy: ¹H/¹³C NMR for functional group verification, LC-MS for molecular weight confirmation, and FT-IR for bond vibration analysis (e.g., C=O stretch at ~1650 cm⁻¹) .

- Purity: HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .

Basic: How is the stability of this compound assessed under varying experimental conditions?

Methodological Answer:

- Thermal Stability: Thermogravimetric analysis (TGA) at 25–200°C to detect decomposition points .

- pH Sensitivity: Incubation in buffers (pH 3–10) at 37°C for 24–72 hours, followed by HPLC quantification of degradation products .

- Light Sensitivity: Exposure to UV (254 nm) and visible light in quartz cuvettes, with degradation tracked via UV-Vis spectroscopy .

Advanced: How can conflicting bioactivity data (e.g., antimicrobial vs. no activity) be resolved?

Methodological Answer:

- Dose-Response Curves: Repeat assays with standardized concentrations (e.g., 0.1–100 µM) and controls (e.g., ciprofloxacin for bacteria) .

- Membrane Permeability Testing: Use of E. coli ML-35p (lacking porins) to assess whether inactivity is due to poor cellular uptake .

- Metabolite Screening: LC-MS/MS analysis of bacterial lysates to identify potential compound degradation or metabolite interference .

Advanced: What strategies optimize yield in multi-step syntheses?

Methodological Answer:

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) for sulfonylation steps; ethanol/water mixtures for precipitation .

- Catalyst Screening: Test Cu(I) sources (CuI, CuBr) and ligands (TBTA) for click reactions to maximize regioselectivity .

- In-Line Monitoring: ReactIR or PAT (Process Analytical Technology) to track reaction progress and minimize byproducts .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

- Fragment Replacement: Synthesize analogs with modified thiophene (e.g., thiophen-3-yl) or piperidine (e.g., N-methyl substitution) groups .

- Computational Docking: Use AutoDock Vina to predict binding affinities to targets (e.g., kinase enzymes) and validate via SPR (Surface Plasmon Resonance) .

- Free-Wilson Analysis: Quantify contributions of substituents (e.g., methoxy vs. ethoxy) to bioactivity using linear regression models .

Basic: What analytical techniques confirm the 3D conformation of this compound?

Methodological Answer:

- X-ray Crystallography: Single-crystal diffraction to resolve bond angles and dihedral steric effects .

- NOESY NMR: Detect through-space nuclear Overhauser effects to map spatial proximity of thiophene and pyrazole moieties .

Advanced: How is target engagement validated in cellular assays?

Methodological Answer:

- CETSA (Cellular Thermal Shift Assay): Heat-denature proteins in lysates; quantify compound-induced stabilization of target proteins via Western blot .

- BRET (Bioluminescence Resonance Energy Transfer): Monitor real-time interactions between the compound and tagged receptors (e.g., GPCRs) .

Advanced: How to address discrepancies in pharmacokinetic predictions vs. experimental data?

Methodological Answer:

- PAMPA Assay: Measure passive permeability using artificial membranes; compare with Caco-2 cell models to identify active transport interference .

- Microsomal Stability Testing: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Basic: What are the standard protocols for solubility testing?

Methodological Answer:

- Shake-Flask Method: Dissolve compound in PBS (pH 7.4) or simulated gastric fluid, agitate for 24 hours, filter (0.22 µm), and quantify via UV absorbance .

- Thermodynamic Solubility: Use HPLC to measure saturation concentration after 72-hour equilibrium .

Advanced: How can metabolic pathways be elucidated to mitigate toxicity?

Methodological Answer:

- Cytochrome P450 Inhibition: Screen against CYP3A4/2D9 isoforms using fluorogenic substrates .

- Metabolite ID: High-resolution LC-QTOF-MS with MSE data acquisition to fragment and annotate phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.